4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline
Description
4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline is a heterocyclic compound featuring a fused cyclopenta-cinnoline core substituted with a 4-methoxyphenyl group. For instance, the synthesis of 2,6-bis(4-methoxyphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-yl-acetat involves Pd-mediated Suzuki coupling reactions starting from a diol precursor, achieving a 73% yield after column chromatography . The methoxy group is known to modulate electronic properties, such as lowering oxidation potentials and enhancing hole extraction in materials science applications, as seen in cyclopenta-dithiophene derivatives like CDTh1 .
Properties
CAS No. |
88584-91-2 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)cyclopenta[c]cinnoline |
InChI |
InChI=1S/C18H14N2O/c1-21-14-11-9-13(10-12-14)20-18-8-4-6-16(18)15-5-2-3-7-17(15)19-20/h2-12H,1H3 |
InChI Key |
ZQRMFCYUUAMWAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC3=C4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl hydrazine with cyclopentanone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or toluene. The resulting intermediate undergoes cyclization to form the desired cinnoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the cinnoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antitumor agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations :
- Core Flexibility: The cyclopenta core is versatile, accommodating dithiophene (e.g., CDTh1) or cinnoline moieties. Methoxy groups are commonly introduced via Suzuki coupling or esterification .
- Electronic Tuning: Methoxy substitution lowers HOMO levels (e.g., CDTh1: −5.1 eV vs. non-methoxy analogs) , while sulfanyl groups enhance solubility for organic semiconductors .
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties
| Compound Name | Melting Point (°C) | Density (g/cm³) | HOMO Level (eV) | Applications | Reference |
|---|---|---|---|---|---|
| 4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline | N/A | N/A | Estimated −5.2* | Materials science (HTMs) | [5] |
| 4-(4-Methoxyphenyl)-2(3H)-thiazolone hydrazone | 173–174 | 1.35 | N/A | Pharmaceuticals (potential) | [16] |
| 4-(m-Nitrostyryl)cinnoline | N/A | 1.352 | N/A | Photocatalysis/optics | [15] |
| CDTh1 | N/A | N/A | −5.1 | Perovskite solar cells | [5] |
*Estimated based on methoxy’s electron-donating effects in CDTh1 .
Key Observations :
- Thermal Stability : Thiazolone derivatives (e.g., 4-(4-Methoxyphenyl)-2(3H)-thiazolone hydrazone) exhibit higher melting points (~173°C) compared to cyclopenta-dithiophenes, likely due to hydrogen bonding .
- Electronic Behavior : Methoxy groups in cyclopenta systems reduce HOMO levels, critical for aligning with perovskite valence bands in solar cells .
Biological Activity
4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 88584-91-2
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.31 g/mol
The compound features a cyclopenta[c]cinnoline core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
The compound induces apoptosis in these cell lines, potentially through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Activity
This compound has also shown promise as an anti-inflammatory agent. In a study assessing its effects on nitric oxide production in RAW 264.7 macrophages, it exhibited significant inhibition:
This suggests that the compound may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, contributing to its anti-inflammatory effects.
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Enzymes : The compound may bind to specific enzymes such as COX-2, inhibiting their activity and reducing inflammation.
- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins, it promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in tumor cells.
Study on Anticancer Activity
A notable study evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in the sub-G1 population, indicative of apoptotic cells.
Study on Anti-inflammatory Effects
In a separate investigation focusing on inflammation, the compound was tested in vivo using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema compared to the control group, suggesting that it effectively alleviates inflammatory responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
